1-((R)-3-Iodo-piperidin-1-yl)-ethanone is a chiral organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound features an iodine atom at the 3-position and an ethanone functional group, making it significant in medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity. The presence of the iodine atom enhances the compound's electrophilicity, which can be leveraged in various synthetic applications.
The compound can be synthesized from commercially available precursors or through specific iodination reactions. Research articles and patents provide insights into its synthesis and applications, highlighting its relevance in pharmaceutical development and organic chemistry.
1-((R)-3-Iodo-piperidin-1-yl)-ethanone is classified as a piperidine derivative. Its unique structure imparts distinct chemical properties, making it suitable for various applications in drug discovery and development.
The synthesis of 1-((R)-3-Iodo-piperidin-1-yl)-ethanone typically involves the iodination of 1-methyl-piperidine. A common method is the direct iodination using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature.
The molecular formula for 1-((R)-3-Iodo-piperidin-1-yl)-ethanone is C7H10IN. The structure features a piperidine ring with a methyl group at the 1-position and an iodine atom at the 3-position, connected to an ethanone group.
1-((R)-3-Iodo-piperidin-1-yl)-ethanone can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the reaction outcomes, including yields and selectivity towards desired products.
The mechanism of action for 1-((R)-3-Iodo-piperidin-1-yl)-ethanone primarily involves its interaction with biological targets through its electrophilic nature due to the iodine substituent. This characteristic facilitates nucleophilic attack by biological molecules, potentially leading to modifications in enzymatic activity or receptor interactions.
Research indicates that compounds with similar structures may exhibit varied biological activities based on their stereochemistry and substituents, emphasizing the importance of chirality in pharmacological effects.
Physical property data should be confirmed through experimental methods such as NMR spectroscopy or mass spectrometry for accurate characterization.
1-((R)-3-Iodo-piperidin-1-yl)-ethanone has several scientific applications:
This compound's diverse applications underscore its significance in both academic research and industrial settings, highlighting its role in advancing chemical knowledge and drug discovery efforts.
Piperidine represents one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, forming the structural backbone of numerous therapeutic agents across diverse disease categories. This saturated six-membered ring provides exceptional geometric stability, bioavailability, and synthetic versatility, making it a privileged scaffold in drug design [2] [6]. The introduction of stereochemistry and halogen atoms—particularly iodine—creates structurally complex pharmacophores with enhanced target affinity and metabolic stability. Within this chemical space, 1-((R)-3-Iodo-piperidin-1-yl)-ethanone (CAS: 1353994-67-8) emerges as a strategically functionalized chiral building block. This compound integrates three critical elements: a stereodefined (R)-configuration at C3, a iodine atom capable of halogen bonding and serving as a synthetic handle, and an acetyl group modulating electronic properties and conformation [1] [3] [9]. Its molecular architecture (C₇H₁₂INO, MW: 253.08 g/mol) positions it as a valuable intermediate in modern drug discovery campaigns targeting neurologically and oncologically relevant proteins [9].
Property | Value |
---|---|
CAS Number | 1353994-67-8 |
Molecular Formula | C₇H₁₂INO |
Molecular Weight | 253.08 g/mol |
IUPAC Name | 1-[(3R)-3-Iodopiperidin-1-yl]ethan-1-one |
Chiral Center | C3 (R-configuration) |
Storage Conditions | Cool, dry environment |
The (R)-stereochemistry at the C3 position of piperidine derivatives critically determines their biological activity profiles through precise three-dimensional interactions with target proteins. Enantiopure piperidines exhibit superior binding selectivity to chiral binding pockets in receptors and enzymes compared to racemic mixtures. This stereochemical precision enables optimization of pharmacokinetic properties, including metabolic stability and membrane permeability, while reducing off-target effects [6]. Synthetic methodologies for accessing such chiral scaffolds have evolved significantly, with asymmetric hydrogenation of pyridinium salts using Ir(I)/P,N-ligand systems achieving >95% ee in piperidine formation [2] [8]. Additionally, transition-metal-catalyzed C–H functionalization enables direct modification of pre-formed piperidine rings, allowing late-stage diversification of complex molecules. These advances facilitate the creation of stereochemically defined analogs like 1-((R)-3-Iodo-piperidin-1-yl)-ethanone, which serves as a precursor to neurologically active compounds where stereochemistry governs receptor subtype selectivity (e.g., σ1 vs. σ2 receptors) [7].
Iodine incorporation at the C3 position of the piperidine ring confers distinct advantages in drug design. The iodine atom acts as a versatile synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid scaffold diversification that chlorine/bromine analogs cannot match due to their lower reactivity [4]. Critically, iodine participates in halogen bonding interactions with carbonyl groups and electron-rich residues (e.g., histidine, asparagine) in target binding pockets, enhancing binding affinity and selectivity. This is exemplified in 5-HT₂ₐ serotonin receptor antagonists where iodinated piperidine derivatives exhibit Ki values <10 nM through halogen bonding with Asp155 transmembrane residues [4]. Comparative studies reveal that iodine provides superior van der Waals interactions and a larger molecular footprint compared to fluorine or chlorine, making it indispensable for targets requiring deep hydrophobic pocket engagement. In sigma receptor ligands, iodopiperidine derivatives demonstrate >100-fold selectivity for σ1 over σ2 subtypes due to optimal steric complementarity within the σ1 binding cleft [7].
Halogen | Bond Strength (kJ/mol) | Key Interactions | Biological Impact |
---|---|---|---|
Iodine | 15–30 | Halogen bonding, hydrophobic | High-affinity GPCR binding (<10 nM Ki) |
Bromine | 10–25 | Hydrophobic | Moderate affinity (10–100 nM Ki) |
Chlorine | 5–15 | Steric bulk | Variable affinity (100 nM – 1 µM Ki) |
Fluorine | <5 | Electrostatic, dipole | Metabolic stability enhancement |
The strategic integration of iodinated piperidines evolved from early non-selective approaches to contemporary stereocontrolled syntheses. Initial routes relied on electrophilic iodination of unfunctionalized piperidines using I₂/AgOTf, yielding racemic 3-iodo derivatives with poor stereochemical control [4]. This limitation hampered development of receptor-selective compounds until asymmetric synthesis emerged in the 2010s. Breakthroughs included Ru-catalyzed hydrogenation of iodopyridines under mild conditions (50°C, 20 bar H₂), producing chiral iodopiperidines with 80–95% ee [2]. Concurrently, direct C–H iodination protocols using I₂/PIDA (phenyliodine diacetate) enabled selective functionalization of N-protected piperidines, though stereocontrol remained challenging [8]. The advent of directed ortho-lithiation techniques solved this by generating enantiopure 3-iodopiperidine-1-carboxamides via chiral directing groups. These advances culminated in targeted pharmacophores like 4-(4-fluorobenzoyl)-1-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]piperidine—a dual 5-HT₂ₐ/σ1 ligand where iodine enables π-stacking with Phe340 in the 5-HT₂ₐ binding site [4]. The acetyl group in 1-((R)-3-Iodo-piperidin-1-yl)-ethanone represents a modern refinement, reducing basicity (pKa ~7.5) versus parent piperidine (pKa 11.1), thereby enhancing blood-brain barrier penetration for CNS targets [6].
Time Period | Synthetic Methodology | Key Advancement | Therapeutic Application |
---|---|---|---|
1990–2000 | Electrophilic iodination | Racemic 3-iodopiperidine access | Non-selective GPCR ligands |
2005–2015 | Ru/Pd-catalyzed hydrogenation | Stereoselective reduction (70–90% ee) | Sigma receptor antagonists |
2015–Present | Directed C–H functionalization | Enantioselective iodination (>95% ee) | 5-HT₂ₐ antagonists, RORγt inhibitors |
Despite synthetic advances, significant knowledge gaps persist regarding C3-iodinated piperidines. First, remote functionalization strategies for C4–C5 positions in 3-iodopiperidines remain underdeveloped, limiting access to polysubstituted analogs [8]. Second, predictive models for iodine’s conformational effects on piperidine ring dynamics (e.g., chair-flip barriers) are lacking, complicating rational design of constrained analogs. Third, in vivo stability studies of iodinated piperidines are scarce, with unknown deiodination risks in metabolic pathways [4]. These gaps underscore the rationale for focused investigation of 1-((R)-3-Iodo-piperidin-1-yl)-ethanone:
Research Direction | Current Limitation | Potential Approach |
---|---|---|
Remote C–H functionalization | Lack of directing groups beyond C3 | N-acetyl-directed β-C–H activation |
Fluorinated analog synthesis | Low-yielding halogen exchange | Pd-catalyzed fluorination with AgF |
hERG toxicity mitigation | Unpredictable cardiotoxicity in amines | Quaternary ammonium salt prodrugs |
Scalable enantioselective synthesis | High catalyst loading (5–10 mol%) | Biocatalytic asymmetric reductive amination |
The integration of computational modeling with synthetic exploration will be essential to exploit this molecule’s potential. Quantum mechanical studies can map electrostatic surfaces to predict halogen bonding propensity, while molecular dynamics simulations may elucidate how the acetyl group modulates ring flexibility compared to bulkier N-substituents in clinical candidates like the RORγt inverse agonist 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide [10]. Addressing these challenges will establish 1-((R)-3-Iodo-piperidin-1-yl)-ethanone as a cornerstone in next-generation piperidine-based drug discovery.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: